molecular formula C11H15NO B13206767 3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol

3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol

Cat. No.: B13206767
M. Wt: 177.24 g/mol
InChI Key: QTQUBOPOMAEGMH-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the indole ring.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups to the indole ring.

Scientific Research Applications

3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the indole ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Another indole derivative with a hydroxyl group at the 3-position.

    5-Hydroxyindole: Similar structure but lacks the isopropyl group.

    Tryptophol: Contains a hydroxyl group at the 3-position and an ethyl group at the 2-position.

Uniqueness

3-(Propan-2-yl)-2,3-dihydro-1H-indol-5-ol is unique due to the presence of both the isopropyl group and the hydroxyl group on the indole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indol-5-ol

InChI

InChI=1S/C11H15NO/c1-7(2)10-6-12-11-4-3-8(13)5-9(10)11/h3-5,7,10,12-13H,6H2,1-2H3

InChI Key

QTQUBOPOMAEGMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=C(C=C2)O

Origin of Product

United States

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